Cryptophorine
Description
Cryptophorine is a naturally occurring alkaloid isolated from the leaves of Bathymorpha cryptophorus. Its structure was elucidated through spectroscopic methods, including nuclear magnetic resonance (NMR) and chemical derivatization . Key structural features include:
- Molecular formula: Presumed to be $ \text{C}{17}\text{H}{29}\text{NO}_2 $ based on related alkaloids.
- Functional groups: An N-methyl group, a secondary alcohol (-CH₂(Me)CH(OH)-), and four conjugated double bonds ($ \lambda_{\text{max}} = 278, 289, 302, 316 \, \text{nm} $) .
- Stereochemistry: All-cis configuration in the cyclic framework .
Upon catalytic hydrogenation, this compound absorbs four moles of $ \text{H}2 $, forming a saturated base. Dehydrogenation yields a 3-hydroxypyridine derivative ($ \text{C}{16}\text{H}{27}\text{N}2\text{O} $), suggesting a 2,3,6-trisubstituted pyridine structure .
Properties
CAS No. |
56022-14-1 |
|---|---|
Molecular Formula |
C17H27NO |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
(2S,3S,6S)-6-[(1E,3E,5E,7E)-deca-1,3,5,7-tetraenyl]-1,2-dimethylpiperidin-3-ol |
InChI |
InChI=1S/C17H27NO/c1-4-5-6-7-8-9-10-11-12-16-13-14-17(19)15(2)18(16)3/h5-12,15-17,19H,4,13-14H2,1-3H3/b6-5+,8-7+,10-9+,12-11+/t15-,16+,17-/m0/s1 |
InChI Key |
UIYRNLNPZZABGX-JSWQWYJJSA-N |
SMILES |
CCC=CC=CC=CC=CC1CCC(C(N1C)C)O |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/[C@@H]1CC[C@@H]([C@@H](N1C)C)O |
Canonical SMILES |
CCC=CC=CC=CC=CC1CCC(C(N1C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Cryptophorinine
Source : Co-isolated with cryptophorine from Bathymorpha cryptophorus .
Structural Differences :
- Degree of unsaturation : Contains one fewer double bond than this compound.
- Molecular formula: $ \text{C}{17}\text{H}{29}\text{NO}_2 $, identical to this compound but with distinct conjugation patterns . Biological Activity: Limited data available; hypothesized to share biosynthetic pathways with this compound.
Cryptopleurine Analogs
Source : Synthetic derivatives of cryptopleurine, a phenanthroindolizidine alkaloid with antitumor properties .
Key Modifications :
- 12N-Substituted-12-aza-cryptopleurine : Incorporation of nitrogen enhances polarity and pharmacokinetics.
- 13-Oxa-cryptopleurine : Oxygen substitution alters binding affinity to ribosomal targets .
Biological Activity :
| Compound | Configuration | GI$_{50}$ (nM) in A549 Cells | GI$_{50}$ (nM) in HCT-8 Cells |
|---|---|---|---|
| 15 (R) | R | 25 ± 5 | 10 ± 3 |
| 16 (S) | S | 41 ± 9 | 20 ± 6 |
Data from Table 5 in .
Mechanism : Inhibits protein synthesis by binding to eukaryotic ribosomes, similar to cryptopleurine .
Cryptophycin Analogs
Source : Synthetic macrocyclic depsipeptides inspired by natural cryptophycins, which are potent antimitotic agents .
Structural Contrasts :
- Backbone : Cyclic depsipeptide vs. This compound’s polycyclic alkaloid framework.
- Functional Groups : Fluorinated analogs (e.g., 3-fluoro-cryptophycin) enhance metabolic stability .
Biological Activity : - Inhibit microtubule polymerization at sub-nanomolar concentrations.
- Example : Fluorinated cryptophycin-52 shows IC$_{50}$ values of 0.2–2.0 nM in leukemia cell lines .
Phenanthroindolizidine Alkaloids (e.g., Tylophorine)
Source : Plant-derived alkaloids with structural resemblance to this compound’s fused ring system.
Key Differences :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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